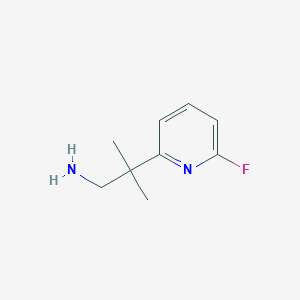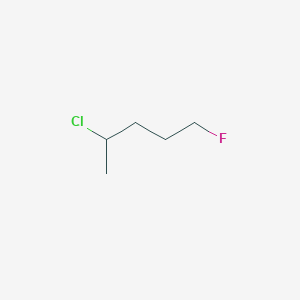
4-Chloro-1-fluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-1-fluoropentane is a chemical compound with the CAS Number: 2418679-75-9 . It has a molecular weight of 124.59 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-1-fluoropentane . The InChI Code is 1S/C5H10ClF/c1-5(6)3-2-4-7/h5H,2-4H2,1H3 . This indicates that the compound has a carbon backbone of five atoms, with a chlorine atom attached to the fourth carbon and a fluorine atom attached to the first carbon.Scientific Research Applications
Catalytic Dehydrohalogenation
- Kamiguchi et al. (2003) explored the catalytic dehydrohalogenation of halogenated pentanes, including 1-fluoropentane, to yield pentene. They used molecular Nb, Mo, Ta, and W halide clusters with an octahedral metal framework, and a Re chloride cluster with a triangular metal framework as catalysts. This study demonstrates the potential for converting 1-fluoropentane into pentenes and pentane, which is relevant for chemical synthesis processes (Kamiguchi et al., 2003).
Role in Luminescence Studies
- The dual luminescence of 4-N,N-dimethylaminobenzonitrile (DMABN) was observed in 1-fluoropentane by Suppan (1986), highlighting the compound's role in understanding luminescence behaviors. This suggests that 1-fluoropentane can be used as a solvent in luminescence studies of certain organic compounds (Suppan, 1986).
Catalytic Hydrodefluorination
- Scott, Çelenligil-Çetin, and Ozerov (2005) studied the room-temperature catalytic hydrodefluorination of C(sp3)-F bonds in fluoropentane, using Et3Si[B(C6F5)4] and Et3SiH as catalysts. This research provides insights into the chemical transformation of fluoropentane into pentane, which is significant for the field of organic synthesis (Scott et al., 2005).
Ornithine Decarboxylase Inhibition
- Danzin et al. (1982) investigated α-monofluoromethyl and α-difluoromethyl derivatives of putrescine, including 5-fluoropentane-1,4-diamine, as inhibitors of rat liver ornithine decarboxylase. This study shows the potential use of fluoropentane derivatives in biochemical research, particularly in the study of enzyme inhibition (Danzin et al., 1982).
Molecular Interactions in Solutions
- Artal et al. (1991) studied the excess enthalpies and molecular interactions in solutions of 1-fluoroalkanes, including 1-fluoropentane, in various solvents. This research is crucial for understanding the thermodynamic properties and molecular interactions of 1-fluoropentane in different solvent systems (Artal et al., 1991).
Fluorinated Compounds in Biotechnology
- Carvalho and Oliveira (2017) discussed the natural production of fluorinated compounds and the biotechnological prospects of the fluorinase enzyme. They noted the increasing use of fluorinated compounds, including those derived from fluoroalkanes like 1-fluoropentane, in various applications, highlighting the enzyme's potential in biotechnological production of fluorinated compounds (Carvalho & Oliveira, 2017).
properties
IUPAC Name |
4-chloro-1-fluoropentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClF/c1-5(6)3-2-4-7/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIULRAKEPNLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCF)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

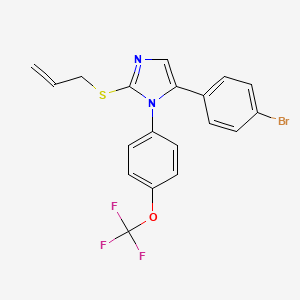
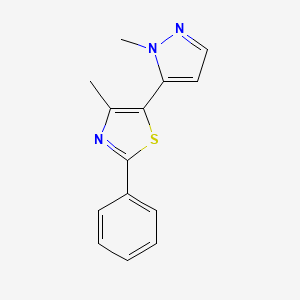

![(Z)-2-[5-(4-chlorobenzoyl)-2-thienyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2660986.png)

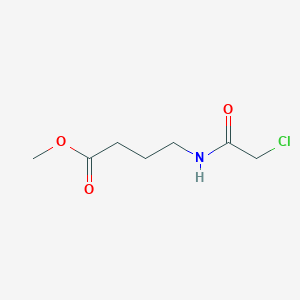
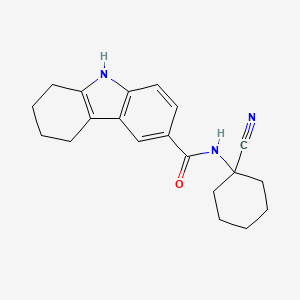
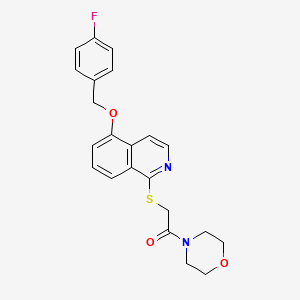
![Tert-butyl N-[[2-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate](/img/structure/B2660992.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-bromophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2660993.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2660995.png)
![4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile](/img/structure/B2660996.png)
![Ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2661002.png)
